molecular formula C24H22ClNO B11533466 N-(3-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

N-(3-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

Cat. No.: B11533466
M. Wt: 375.9 g/mol
InChI Key: ACXBBDLTOIRSCX-UHFFFAOYSA-N
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Description

“Compound X” , is a synthetic organic compound with a complex structure. It belongs to the class of amides and contains a cyclopropane ring. The compound’s systematic name reflects its substituents and functional groups.

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for Compound X, but one common approach involves the following steps:

    Cyclopropanation: The cyclopropane ring is introduced using a suitable reagent (e.g., diazomethane or Simmons-Smith reagent) on a precursor aromatic compound.

    Amidation: The cyclopropane ring is then functionalized with an amide group (R-CO-NH₂) through an amidation reaction. The chlorophenyl and methylphenyl substituents are carefully chosen to achieve the desired structure.

b. Reaction Conditions:
  • Cyclopropanation: The reaction typically occurs under mild conditions, avoiding harsh reagents that could damage the aromatic rings.
  • Amidation: The amidation reaction requires a suitable coupling agent (e.g., DCC or EDC) and a base (e.g., triethylamine) to facilitate the formation of the amide bond.

c. Industrial Production: Compound X is not produced on an industrial scale due to its complex structure and limited applications. it serves as a valuable intermediate in medicinal chemistry and research.

Chemical Reactions Analysis

Compound X can undergo various reactions:

    Oxidation: The cyclopropane ring can be oxidized to form a carbonyl group.

    Reduction: Reduction of the carbonyl group can regenerate the cyclopropane ring.

    Substitution: The chlorophenyl group may undergo substitution reactions.

    Common Reagents: Reagents like sodium borohydride (for reduction) and thionyl chloride (for chlorination) are used.

    Major Products: The major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

    Biological Studies: It may interact with specific receptors or enzymes.

    Chemical Biology: It serves as a probe to study cyclopropane-containing compounds.

Mechanism of Action

The exact mechanism of action remains elusive, but it likely involves interactions with cellular targets, possibly affecting signal transduction pathways.

Comparison with Similar Compounds

Compound X stands out due to its cyclopropane ring and specific substituents. Similar compounds include:

    N-(3-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxylate: An ester derivative.

    N-(3-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxylic acid: The corresponding carboxylic acid.

    Other Cyclopropane Amides: Explore related structures for comparison.

Properties

Molecular Formula

C24H22ClNO

Molecular Weight

375.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C24H22ClNO/c1-16-6-3-8-18(12-16)24(19-9-4-7-17(2)13-19)15-22(24)23(27)26-21-11-5-10-20(25)14-21/h3-14,22H,15H2,1-2H3,(H,26,27)

InChI Key

ACXBBDLTOIRSCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CC2C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC(=C4)C

Origin of Product

United States

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